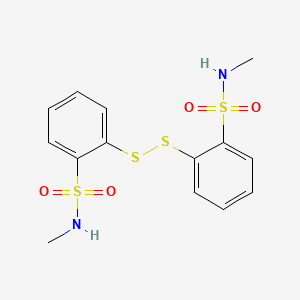
2,2'-disulfanediylbis(N-methylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE typically involves the coupling of sulfonyl chlorides with amines. One common method involves the reaction of a sulfonyl chloride with a methylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
N1-METHYL-2-((2-[(METHYLAMINO)SULFONYL]PHENYL)DITHIO)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which allows for multiple points of chemical modification. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H16N2O4S4 |
|---|---|
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
N-methyl-2-[[2-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-9-5-3-7-11(13)21-22-12-8-4-6-10-14(12)24(19,20)16-2/h3-10,15-16H,1-2H3 |
Clave InChI |
ZUGOZVUVFJKPKL-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC=C1SSC2=CC=CC=C2S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


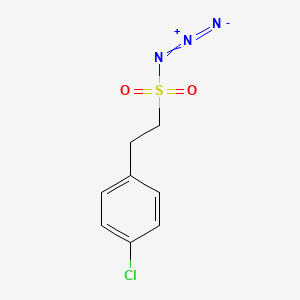
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)

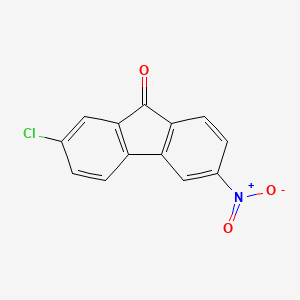
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

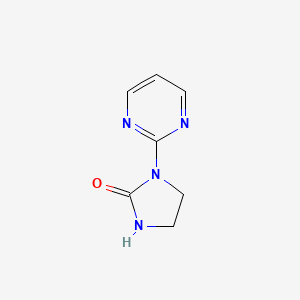

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
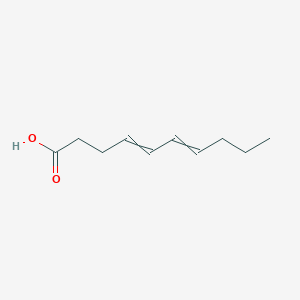
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)

![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
